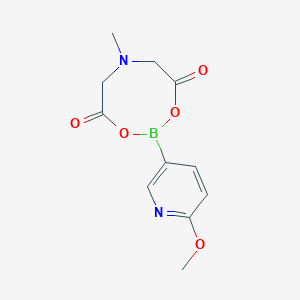
2-(6-methoxypyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Methoxypyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is a boron-containing heterocyclic compound. This compound is of interest due to its unique structure, which combines a pyridine ring with a boron-containing dioxazaborocane ring. The presence of boron in the structure makes it a valuable compound for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methoxypyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione typically involves the Suzuki-Miyaura coupling reaction. This reaction is widely used for the formation of carbon-carbon bonds and involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up. This includes the use of large-scale reactors, efficient mixing, and precise control of reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Methoxypyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The pyridine ring can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary but generally involve mild temperatures and neutral to slightly acidic or basic pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while substitution reactions can introduce various functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
2-(6-Methoxypyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological systems.
Medicine: Its boron content makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment.
Industry: The compound can be used in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which 2-(6-methoxypyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione exerts its effects involves its ability to participate in various chemical reactions due to the presence of boron. Boron can form stable covalent bonds with other elements, making it a versatile component in chemical reactions. The molecular targets and pathways involved depend on the specific application, such as its role in catalysis or as a therapeutic agent in BNCT.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-(6-Methoxypyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione is unique due to its combination of a pyridine ring and a boron-containing dioxazaborocane ring. This structure provides it with unique reactivity and applications that are not found in other similar compounds. Its ability to participate in Suzuki-Miyaura coupling reactions and its potential use in BNCT highlight its versatility and importance in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C11H13BN2O5 |
|---|---|
Molekulargewicht |
264.04 g/mol |
IUPAC-Name |
2-(6-methoxypyridin-3-yl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione |
InChI |
InChI=1S/C11H13BN2O5/c1-14-6-10(15)18-12(19-11(16)7-14)8-3-4-9(17-2)13-5-8/h3-5H,6-7H2,1-2H3 |
InChI-Schlüssel |
AJEQFKZVRGTKPM-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=CN=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


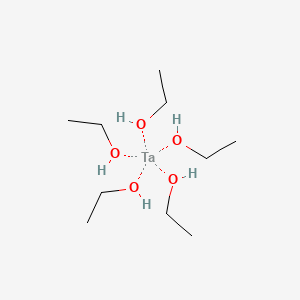

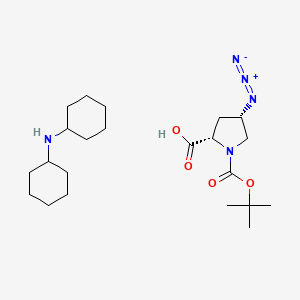

![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]{[5-(2-ethoxy-2-oxoethanamido)]-2-isopropoxybenzylidene}ruthenium(II)](/img/structure/B12056297.png)
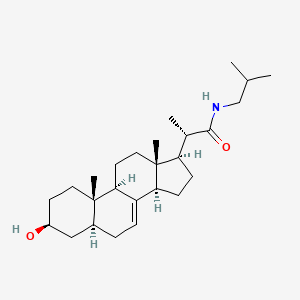
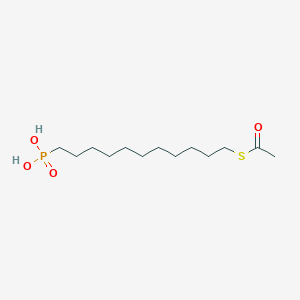
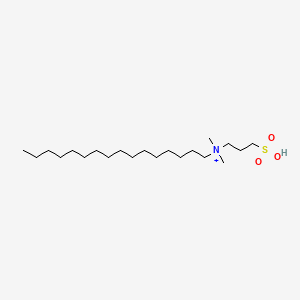
![2,7-Di-tert-butyl-9,9-dimethyl-N~4~,N~5~-bis[4-(10,15,20-triphenylporphyrin-5-yl)phenyl]-9H-xanthene-4,5-dicarboxamide](/img/structure/B12056323.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B12056328.png)

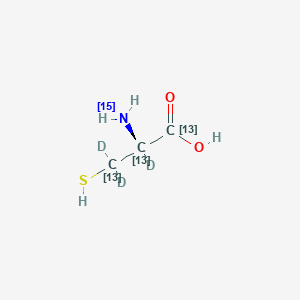
![3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12056346.png)

